Amyloid beta-protein (42-1) trifluoroacetate

Description

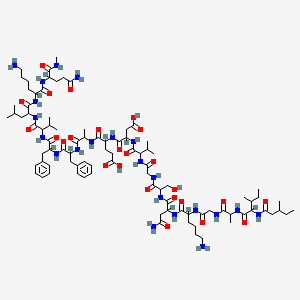

Amyloid beta-protein (Aβ)(1-42) trifluoroacetate is a synthetic peptide corresponding to the 42-amino acid residue fragment of the amyloid precursor protein (APP). This peptide is a primary component of senile plaques in Alzheimer’s disease (AD) and is characterized by its high propensity for aggregation into neurotoxic oligomers and fibrils . The trifluoroacetate (TFA) salt form enhances solubility in aqueous and organic solvents, facilitating experimental handling .

The sequence of Aβ(1-42) is H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH, with a molecular weight of ~4.5 kDa . Its TFA salt form is widely used in research due to its stability and reproducibility in forming β-sheet-rich fibrillar structures under physiological conditions .

Properties

IUPAC Name |

5-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-(methylamino)-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[4-amino-2-[[6-amino-2-[[2-[2-[[3-methyl-2-(3-methylpentanoylamino)pentanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H144N22O25/c1-14-50(9)39-68(116)110-75(51(10)15-2)90(137)99-52(11)76(123)96-44-69(117)100-56(30-22-24-36-91)81(128)106-63(42-67(94)115)85(132)109-65(46-113)79(126)97-45-70(118)111-73(48(5)6)88(135)108-64(43-72(121)122)86(133)103-59(33-35-71(119)120)80(127)98-53(12)77(124)104-61(40-54-26-18-16-19-27-54)84(131)105-62(41-55-28-20-17-21-29-55)87(134)112-74(49(7)8)89(136)107-60(38-47(3)4)83(130)101-57(31-23-25-37-92)82(129)102-58(78(125)95-13)32-34-66(93)114/h16-21,26-29,47-53,56-65,73-75,113H,14-15,22-25,30-46,91-92H2,1-13H3,(H2,93,114)(H2,94,115)(H,95,125)(H,96,123)(H,97,126)(H,98,127)(H,99,137)(H,100,117)(H,101,130)(H,102,129)(H,103,133)(H,104,124)(H,105,131)(H,106,128)(H,107,136)(H,108,135)(H,109,132)(H,110,116)(H,111,118)(H,112,134)(H,119,120)(H,121,122) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSGTLHZZKFCHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H144N22O25 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1934.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Scientific Research Applications

1. Aggregation Studies

- Monomeric Form for Research : The TFA counter ion ensures that Aβ(1-42) remains predominantly monomeric, which is essential for studying its aggregation behavior. This property allows researchers to conduct detailed aggregation studies to understand the conditions that favor fibril formation and to elucidate the mechanisms underlying amyloidogenesis .

- Seeding Experiments : Aβ(1-42) TFA can be utilized as a seed to promote further aggregation in experimental setups, helping to model the amyloid plaque formation process observed in Alzheimer's disease .

2. Neuroinflammation Research

- Proinflammatory Responses : Studies have shown that specific aggregated forms of Aβ(1-42) can induce proinflammatory responses in human monocytes. For instance, aged solutions of Aβ(1-42) significantly increased tumor necrosis factor-alpha (TNFα) production, suggesting that certain aggregation states are more effective at triggering inflammatory pathways .

- Cellular Models : The THP-1 monocyte cell line is often used to investigate how different morphologies of Aβ(1-42) influence inflammatory responses, providing insights into the role of amyloid peptides in neuroinflammation associated with Alzheimer's disease .

3. Neurotoxicity Assessments

- Inducing Neuronal Death : Aβ(1-42) TFA has been shown to induce neuronal death in vitro and in vivo. It modulates apoptosis-related proteins such as Bcl-2 and Bax, highlighting its neurotoxic effects . This application is crucial for understanding how amyloid peptides contribute to neuronal loss in Alzheimer's pathology.

- Neuroprotective Studies : Interestingly, while aggregated forms are neurotoxic, monomeric Aβ(1-42) has been found to exhibit neuroprotective properties under certain conditions, suggesting a complex role in neuronal survival pathways .

Case Studies and Findings

Mechanism of Action

The compound exerts its effects primarily through its interaction with amyloid plaques in the brain. It binds to amyloid beta-protein aggregates, potentially inhibiting their formation and promoting their clearance. The molecular targets and pathways involved include amyloid precursor protein (APP) processing and tau protein phosphorylation.

Comparison with Similar Compounds

Table 1: Sequence and Structural Comparison

Neurotoxicity and Pathological Relevance

Aβ(1-42) is the most toxic variant, inducing neuronal death at nanomolar concentrations due to its robust oligomerization . In contrast, Aβ(25-35) exhibits milder toxicity, primarily damaging mitochondrial function , while Aβ(35-40) shows negligible neurotoxicity unless co-aggregated with longer peptides .

Table 2: Neurotoxic Effects

Solubility and Experimental Handling

The TFA counterion improves solubility in polar solvents (e.g., DMSO or PBS) compared to hydrochloride (HCl) forms. However, residual TFA may interfere with circular dichroism (CD) spectra by promoting α-helical over β-sheet conformations .

Table 3: Solubility and Stability

Key Considerations in Experimental Design

Salt Form : TFA salts may artifactually stabilize α-helical conformations; HCl forms are preferable for structural studies .

Purity : Commercial Aβ(1-42) is available at 80–99% purity, with higher grades (>95%) essential for reproducible aggregation .

Storage : Lyophilized Aβ(1-42) requires storage at -80°C to prevent pre-aggregation .

Biological Activity

Amyloid beta-protein (Aβ) is a key player in the pathogenesis of Alzheimer's disease (AD), with the Aβ(1-42) isoform being particularly significant due to its higher aggregation propensity and neurotoxicity compared to Aβ(1-40). This article delves into the biological activity of Aβ(1-42) trifluoroacetate, exploring its mechanisms of action, interactions with cellular components, and implications for neurodegenerative diseases.

Structure and Aggregation Properties

Aβ(1-42) is a 42-amino acid peptide derived from the amyloid precursor protein (APP). Its structure includes a hydrophobic C-terminus, which is crucial for its aggregation into amyloid fibrils. Research indicates that Aβ(1-42) adopts a β-sheet conformation that facilitates its self-assembly into oligomers and fibrils, the latter being characteristic of amyloid plaques found in AD patients .

Table 1: Comparison of Aβ Isoforms

| Isoform | Length | Aggregation Propensity | Neurotoxicity |

|---|---|---|---|

| Aβ(1-40) | 40 | Lower | Moderate |

| Aβ(1-42) | 42 | Higher | High |

Mechanisms of Neurotoxicity

The neurotoxic effects of Aβ(1-42) are mediated through several mechanisms:

- Oxidative Stress : Aβ(1-42) induces oxidative stress in neuronal cells, leading to lipid peroxidation and protein oxidation. This process is linked to the activation of apoptotic pathways and neuronal cell death .

- Synaptic Dysfunction : Elevated levels of Aβ(1-42) disrupt synaptic plasticity and impair long-term potentiation, critical for learning and memory .

- Inflammatory Responses : Aβ accumulation triggers microglial activation, leading to chronic inflammation that exacerbates neuronal damage .

- Calcium Dysregulation : Aβ(1-42) alters calcium homeostasis in neurons, contributing to excitotoxicity and further neuronal loss .

Case Studies and Experimental Findings

Several studies have explored the biological activity of Aβ(1-42):

- In Vitro Studies : One study demonstrated that exposing SH-SY5Y neuroblastoma cells to Aβ(1-42) resulted in a significant reduction in cell viability, as measured by MTS assays. Co-incubation with certain peptides showed protective effects at specific molar ratios, suggesting potential therapeutic avenues .

- Animal Models : Research involving transgenic mice expressing human APP has shown that increased levels of Aβ(1-42) correlate with cognitive deficits prior to plaque formation, highlighting its role as an early biomarker for AD .

Therapeutic Implications

Given the central role of Aβ(1-42) in AD pathogenesis, therapeutic strategies targeting its aggregation or toxicity are under investigation:

- Inhibitors of Aggregation : Compounds that can inhibit the aggregation of Aβ(1-42), such as certain peptides or small molecules, have shown promise in preclinical studies by reducing neurotoxicity and improving cell viability .

- Immunotherapy : Active and passive immunization strategies targeting Aβ have been developed to promote clearance from the brain and reduce plaque burden .

Q & A

Basic Research Questions

Q. How should amyloid beta-protein (42-1) trifluoroacetate be prepared to minimize pre-existing aggregates for aggregation studies?

- Methodology : Dissolve lyophilized Aβ(42-1) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to disrupt pre-aggregates. Incubate at room temperature for ≥1 hour, then evaporate HFIP under nitrogen to form a peptide film. Rehydrate the film in anhydrous DMSO (5 mM) and dilute in phosphate-buffered saline (PBS, pH 7.4). Centrifuge at 14,000 × g for 10 minutes to pellet insoluble aggregates, retaining soluble monomers/oligomers in the supernatant .

- Validation : Use thioflavin T (ThT) fluorescence assays to monitor fibril formation kinetics and confirm monomeric purity via size-exclusion chromatography (SEC) .

Q. What analytical techniques are recommended to validate the oligomeric composition of Aβ(42-1) trifluoroacetate?

- Techniques :

- Matrix-assisted laser desorption ionization (MALDI) mass spectrometry : Resolves oligomeric species based on mass-to-charge ratios .

- Ion mobility spectrometry (IMS) : Differentiates oligomers by structural compactness and collision cross-sections .

- SEC : Separates monomers from higher-order aggregates using molecular weight exclusion principles .

Q. How does residual trifluoroacetic acid (TFA) impact experimental outcomes, and how can its effects be mitigated?

- Impact : TFA, a common counterion in peptide purification, can alter aggregation kinetics or cellular toxicity by destabilizing hydrophobic interactions . Pharmacopeial guidelines limit TFA content to ≤0.25% in peptide formulations to avoid interference .

- Mitigation : Remove residual TFA via lyophilization followed by dialysis against 10 mM HCl or acetic acid. Verify removal using nuclear magnetic resonance (NMR) or ion chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in aggregation kinetics reported across studies using Aβ(42-1) trifluoroacetate?

- Analysis : Variability often arises from differences in peptide preparation (e.g., HFIP vs. NaOH solubilization) and buffer conditions (e.g., ionic strength, pH). Standardize protocols using HFIP/DMSO for monomer isolation and PBS for aggregation assays. Cross-validate findings using orthogonal techniques (e.g., SEC + ThT) .

- Case Study : Batch-dependent solubility issues (e.g., variable DMSO dissolution efficiency) may require adjusting peptide concentrations or pre-centrifugation steps to ensure reproducibility .

Q. What experimental designs are optimal for studying Aβ(42-1)-induced neurotoxicity in vitro?

- Design :

- Cell models : Use primary neuronal cultures or SH-SY5Y cells exposed to Aβ(42-1) oligomers (5–20 μM) for 24–48 hours.

- Assays : Measure cell viability via MTT or lactate dehydrogenase (LDH) release. Confirm oligomer-specific toxicity using immunodepletion or oligomer-selective antibodies .

- Controls : Include reverse-sequence Aβ(42-1) (e.g., Aβ(1-42)) to distinguish sequence-specific effects .

Q. How can mechanistic studies elucidate Aβ(42-1) interactions with lipid membranes or chaperone proteins?

- Approaches :

- Surface plasmon resonance (SPR) : Quantify binding affinity between Aβ(42-1) and lipid bilayers/gangliosides.

- Computational modeling : Simulate Aβ-membrane interactions using molecular dynamics (e.g., GROMACS) to identify critical residue-lipid contacts .

- Mutagenesis : Engineer Aβ variants (e.g., alanine substitutions at hydrophobic domains) to assess aggregation propensity .

Q. What strategies improve reproducibility when comparing Aβ(42-1) batches from different suppliers?

- Quality Control :

- Request batch-specific certificates of analysis (CoA) detailing purity (≥95% by HPLC), endotoxin levels, and TFA content .

- Pre-process all batches identically (e.g., HFIP/DMSO protocol) and validate via SEC .

- Inter-laboratory Calibration : Share reference samples or use standardized Aβ(42-1) from repositories like the National Institute for Biological Standards and Control (NIBSC).

Methodological Considerations

- Troubleshooting Aggregation Inconsistencies : If fibril formation deviates from expected kinetics, re-examine peptide storage conditions (lyophilized at -80°C, avoid freeze-thaw cycles) and buffer pH (7.4 ± 0.2) .

- Advanced Oligomer Isolation : Fractionate Aβ(42-1) oligomers using density gradient ultracentrifugation or native PAGE, followed by LC-MS/MS for structural characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.